1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22603674 g/mol and the complexity rating of the compound is 364. The solubility of this chemical has been described as 52.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel piperazine derivatives were synthesized and screened for their antimicrobial activities, with several compounds showing good to moderate activities against test microorganisms. This research highlights the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Development of Dopamine Uptake Inhibitors
Piperazine derivatives have been investigated for their potential as dopamine uptake inhibitors. The development of a robust process for the preparation of a specific dopamine uptake inhibitor in kilogram quantities was described, emphasizing the compound's potential in neurological research (Ironside et al., 2002).
Antidepressant and Antianxiety Activities
A novel series of piperazine compounds was synthesized and evaluated for their antidepressant and antianxiety activities. Some compounds showed significant activity in behavioral tests, suggesting their potential in psychiatric disorder treatments (Kumar et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel piperazine derivatives were synthesized and evaluated as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. Some compounds exhibited high inhibitory activity on COX-2 selectivity, showing potential as therapeutic agents for inflammation-related disorders (Abu‐Hashem et al., 2020).
Radiotracer Development for PET Imaging
Analogues of a σ receptor ligand were designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, highlighting the role of piperazine derivatives in diagnostic imaging and oncology (Abate et al., 2011).
Properties
IUPAC Name |
1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.C2H2O4/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-10-20-8-6-19-7-9-20;3-1(4)2(5)6/h4-5,14-15,19H,6-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJANXBMBAWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
52.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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